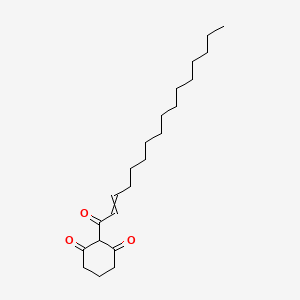
2-(Hexadec-2-enoyl)cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hexadec-2-enoyl)cyclohexane-1,3-dione is an organic compound that features a cyclohexane ring substituted with a hexadec-2-enoyl group and two keto groups at the 1 and 3 positions. This compound is part of the cyclohexanedione family, which is known for its diverse chemical reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadec-2-enoyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with hexadec-2-enoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through a similar route but with optimized conditions for large-scale production. This may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety.
化学反应分析
Types of Reactions
2-(Hexadec-2-enoyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The enoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
2-(Hexadec-2-enoyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-(Hexadec-2-enoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or biochemical effects.
相似化合物的比较
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog with similar reactivity but lacking the enoyl group.
2-(Octadec-2-enoyl)cyclohexane-1,3-dione: A similar compound with a longer alkyl chain.
2-(Hexadec-2-enoyl)cyclopentane-1,3-dione: A related compound with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
2-(Hexadec-2-enoyl)cyclohexane-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the hexadec-2-enoyl group enhances its lipophilicity, making it more suitable for applications involving lipid membranes or hydrophobic environments.
属性
CAS 编号 |
113629-81-5 |
|---|---|
分子式 |
C22H36O3 |
分子量 |
348.5 g/mol |
IUPAC 名称 |
2-hexadec-2-enoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(23)22-20(24)17-15-18-21(22)25/h14,16,22H,2-13,15,17-18H2,1H3 |
InChI 键 |
OKDLUIXFOICXQH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC=CC(=O)C1C(=O)CCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



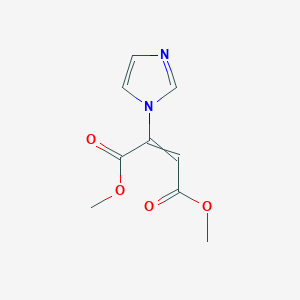
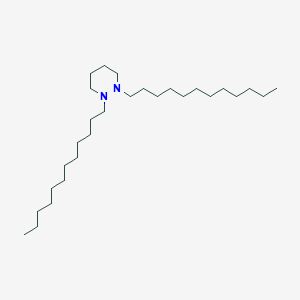
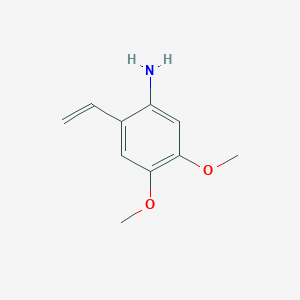
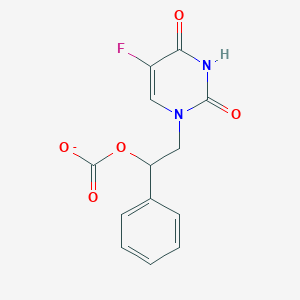
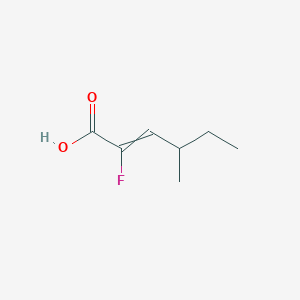

![2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide](/img/structure/B14302400.png)
![N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide](/img/structure/B14302410.png)
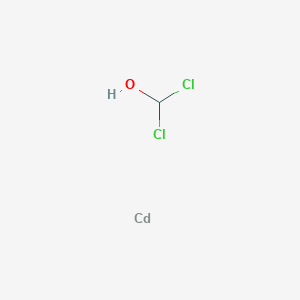
![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)
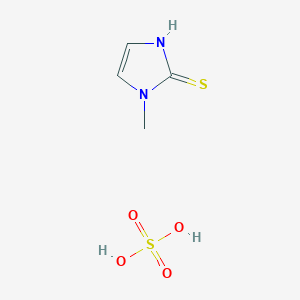
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14302443.png)

